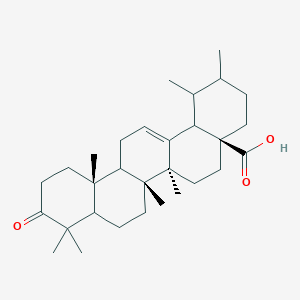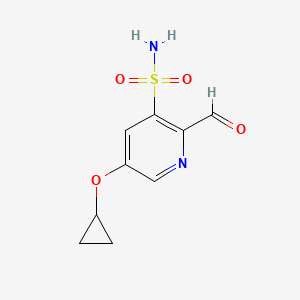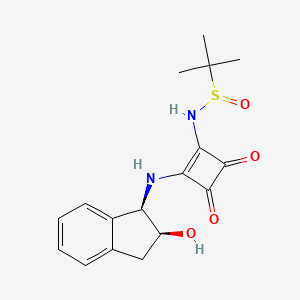![molecular formula C18H20N2O4S B14803259 (2E)-3-(5-methylfuran-2-yl)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]prop-2-enamide](/img/structure/B14803259.png)
(2E)-3-(5-methylfuran-2-yl)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-3-(5-methylfuran-2-yl)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]prop-2-enamide is a synthetic organic compound characterized by its unique structure, which includes a furan ring, a pyrrolidine sulfonyl group, and a prop-2-enamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(5-methylfuran-2-yl)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]prop-2-enamide typically involves multiple steps, starting with the preparation of the furan ring and the pyrrolidine sulfonyl group. The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The pyrrolidine sulfonyl group is introduced via sulfonylation reactions using reagents such as sulfonyl chlorides.
The final step involves the coupling of the furan ring with the pyrrolidine sulfonyl group and the prop-2-enamide moiety. This is typically achieved through a condensation reaction under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process, making it suitable for large-scale production.
化学反応の分析
Types of Reactions
(2E)-3-(5-methylfuran-2-yl)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The prop-2-enamide moiety can be reduced to form corresponding amines.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and specific pH levels to ensure optimal reaction rates and yields.
Major Products Formed
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological pathways and interactions.
Medicine: Potential therapeutic applications due to its unique structure and reactivity.
Industry: Use in the development of new materials and chemical processes.
作用機序
The mechanism of action of (2E)-3-(5-methylfuran-2-yl)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.
類似化合物との比較
Similar Compounds
Lamellarins: Natural products with a pyrrolocoumarin skeleton, known for their biological activities.
(-)-Carvone: A natural compound from spearmint with bioactive properties.
Ethyl 3-(furan-2-yl)propionate: A related furan derivative used in various chemical applications.
Uniqueness
(2E)-3-(5-methylfuran-2-yl)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]prop-2-enamide stands out due to its combination of a furan ring, a pyrrolidine sulfonyl group, and a prop-2-enamide moiety, which imparts unique chemical reactivity and potential for diverse applications.
特性
分子式 |
C18H20N2O4S |
|---|---|
分子量 |
360.4 g/mol |
IUPAC名 |
(E)-3-(5-methylfuran-2-yl)-N-(4-pyrrolidin-1-ylsulfonylphenyl)prop-2-enamide |
InChI |
InChI=1S/C18H20N2O4S/c1-14-4-7-16(24-14)8-11-18(21)19-15-5-9-17(10-6-15)25(22,23)20-12-2-3-13-20/h4-11H,2-3,12-13H2,1H3,(H,19,21)/b11-8+ |
InChIキー |
RJFGVJMVIZOHSY-DHZHZOJOSA-N |
異性体SMILES |
CC1=CC=C(O1)/C=C/C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC3 |
正規SMILES |
CC1=CC=C(O1)C=CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S)-3-hydroxy-2-[[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoyl]amino]propanoic acid](/img/structure/B14803189.png)

methanone](/img/structure/B14803202.png)

![Ethyl 3-[5-[(1-acetyl-2,3-dihydroindol-2-yl)methoxy]-3-tert-butylsulfanyl-1-[[4-(5-fluoropyrimidin-2-yl)phenyl]methyl]indol-2-yl]-2,2-dimethylpropanoate](/img/structure/B14803211.png)
![[(3S,8R,9S,10R,13S,14S)-17-acetamido-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14803213.png)
![[3-[Tert-butyl(diphenyl)silyl]oxy-2,3-dihydrofuran-2-yl]methanol](/img/structure/B14803216.png)

![[(10R,13S)-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] undec-10-enoate](/img/structure/B14803240.png)



![4-(methanesulfonamido)-N-methyl-N-[2-[(1-methylbenzimidazol-2-yl)methylamino]ethyl]benzenesulfonamide](/img/structure/B14803265.png)
![7-[3-[(Cyclopropylamino)methyl]-4-fluoropyrrolidin-1-yl]-6-fluoro-1-(2-fluoroethyl)-8-methoxy-4-oxoquinoline-3-carboxylic acid](/img/structure/B14803278.png)
